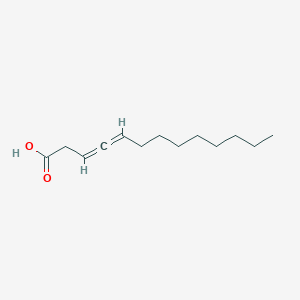

Trideca-3,4-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

112146-19-7 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9,11H,2-8,12H2,1H3,(H,14,15) |

InChI Key |

QUWZSYKEKKIPGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=C=CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trideca 3,4 Dienoic Acid and Allene/dienic Analogues

Specific Synthetic Routes to Allene (B1206475) Systems (e.g., 3,4-dienoic acids)

The construction of the allene moiety, particularly within a carboxylic acid framework, is a key challenge in synthesizing compounds like Trideca-3,4-dienoic acid. Several methods have emerged that provide access to these valuable building blocks.

One prominent strategy involves the ruthenium-catalyzed C-H allenylation of benzoic acids with propargylic acetates. semanticscholar.org This method is advantageous for its atom and step economy, utilizing a carboxylic acid as an inherent directing group. semanticscholar.org The reaction proceeds under relatively mild conditions and is tolerant of various functional groups, including halides (Cl, Br, I). semanticscholar.org A significant feature of this approach is the potential for chirality transfer; using an optically active propargylic acetate (B1210297) can yield an axially chiral allenoic acid with high enantiomeric excess. semanticscholar.org The resulting allenoic acids can be further transformed, for instance, into lactones through gold-catalyzed cyclization or iodolactonization. semanticscholar.org

Another approach to allenoic acids is through the hydrolysis of the corresponding 2,3-allenoates. However, this can be complicated by poor step-economy and selectivity issues, sometimes leading to mixtures with 3-alkynoic acids. semanticscholar.org Other reported methods include the palladium- or nickel-catalyzed carboxylation of propargylic compounds with carbon monoxide and the carboxylation of allenylmetallic reagents with carbon dioxide, though these can require harsh conditions or the use of toxic reagents. semanticscholar.org

A modular and direct synthesis of a similar compound, (Ra)-4,5-tridecadienoic acid, has been achieved starting from an aldehyde and a terminal alkyne. d-nb.info This allene was then used as a substrate in gold-catalyzed stereoselective cycloisomerization reactions to produce γ-butyrolactones, demonstrating the synthetic utility of the allenoic acid intermediate. d-nb.info

The table below summarizes key aspects of a modern synthetic route to allenoic acids.

Table 1: Ruthenium-Catalyzed C–H Allenylation for Allenoic Acid Synthesis

| Feature | Description | Reference |

| Reaction Type | Carboxylic acid-directed C–H allenylation | semanticscholar.org |

| Catalyst | Ruthenium(II) complex, e.g., [Ru(p-cymene)Cl2]2 | semanticscholar.org |

| Substrates | Benzoic acids and propargylic acetates | semanticscholar.org |

| Key Advantage | Direct C-H functionalization, atom economy | semanticscholar.org |

| Stereochemistry | High efficiency of chirality transfer from optically active propargylic acetates | semanticscholar.org |

| Functional Group Tolerance | Tolerates synthetically useful groups like Cl, Br, I, and OCF3 | semanticscholar.org |

Stereoselective Approaches for Dienic and Trienic Acids (General relevance for polyunsaturated fatty acid synthesis)

The synthesis of polyunsaturated fatty acids with conjugated diene or triene systems demands precise control over the geometry of the carbon-carbon double bonds. Transition metal catalysis and modern olefination reactions are central to achieving this stereoselectivity.

Palladium catalysis is a cornerstone for the stereoselective synthesis of conjugated dienoic and trienoic esters. The Pd-catalyzed Negishi and Suzuki cross-coupling reactions, in particular, offer a highly reliable protocol. These methods have been successfully employed to synthesize all eight possible stereoisomers of ethyl trideca-2,4,6-trienoate with isomeric purity of ≥98%. pnas.org The strategy involves the coupling of stereodefined vinyl halides or vinyl organometallics, allowing for the programmed construction of the desired double bond geometry. pnas.org

For instance, the reaction of (E)- or (Z)-alkenyl-zirconocene derivatives (obtained via hydrozirconation of alkynes) with (E)- or (Z)-3-bromoacrylic esters in the presence of a palladium catalyst can generate specific stereoisomers of 2,4-dienoic esters. pnas.org This modularity is a significant advantage for building libraries of related compounds.

A more recent development is the palladium-catalyzed oxidative cross-coupling of two different allenes. acs.org This method uses an allylic substituent on one allene as an internal directing group to facilitate selective C-H activation, generating a vinylpalladium intermediate. This intermediate is then trapped by a second, less-substituted allene to create a new C(sp²)–C(sp²) bond, forming a functionalized acs.orgdendralene (a cross-conjugated triene). acs.org This protocol provides an unconventional and highly selective route to complex diene and triene structures under mild conditions without the need for pre-halogenated olefin precursors. acs.org

A powerful and stereoselective method for synthesizing fatty acids with non-methylene-interrupted Z,Z-diene systems involves titanium-catalyzed cross-cyclomagnesiation. sciforum.netresearchgate.netmdpi.com This reaction has become a key step in the synthesis of various natural and synthetic 5Z,9Z-dienoic and 1Z,5Z,9Z-trienoic acids. sciforum.netmdpi.com

The general approach involves the reaction of two different 1,2-dienes (allenes) in the presence of a Grignard reagent (e.g., EtMgBr) and a catalytic amount of a titanocene (B72419) complex, such as Cp2TiCl2. sciforum.netresearchgate.net For example, the cross-cyclomagnesiation of an oxygenated 1,2-diene with an aliphatic 1,2-diene proceeds through the formation of a titanacyclopentane intermediate. sciforum.net Subsequent hydrolysis or other workup procedures yield the target Z,Z-diene structure with high stereoselectivity. sciforum.netresearchgate.net This methodology has been crucial for obtaining sufficient quantities of these rare fatty acids for biological studies. sciforum.net

The table below outlines the key steps in this synthetic approach.

Table 2: Synthesis of Z,Z-Dienoic Acids via Ti-Catalyzed Cyclomagnesiation

| Step | Description | Reagents/Catalyst | Outcome | Reference |

| 1. Homo-cyclomagnesiation | Dimerization of an oxygen-containing allene (e.g., tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol) to form a magnesacyclopentane. | EtMgBr, Mg, Cp2TiCl2 | Intermediate magnesacyclopentane | sciforum.net |

| 2. Hydrolysis | Acid hydrolysis of the magnesacyclopentane intermediate. | H+ | 1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol | sciforum.net |

| 3. Oxidation | Oxidation of the diol to the corresponding dicarboxylic acid. | Jones reagent (H2CrO4/H2SO4) | (5Z,9Z)-tetradeca-5,9-dienedioic acid | sciforum.net |

| 4. Esterification | Catalytic esterification with various alcohols to yield the final products. | DCC/DMAP | Target 5Z,9Z-dienoic acid esters | sciforum.net |

Classic olefination reactions remain vital for the synthesis of unsaturated acids, providing reliable access to specific double bond geometries. The Horner-Wadsworth-Emmons (HWE) and Still-Gennari olefinations are powerful variations of the Wittig reaction that offer enhanced stereocontrol.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically involves a stabilized phosphonate (B1237965) ylide reacting with an aldehyde or ketone. It is widely used to selectively form (E)-alkenes due to the thermodynamic stability of the intermediates leading to the trans product. It is a common choice for constructing the double bonds in conjugated dienoic and trienoic acid precursors. pnas.org

Still-Gennari Olefination: This modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers. These conditions kinetically favor the formation of (Z)-alkenes with high selectivity. This method is complementary to the standard HWE reaction and is crucial when the cis geometry is required. pnas.org

The Wittig reaction itself, particularly using stabilized ylides under salt-free conditions, can also provide stereocontrol in the synthesis of dienoic acids like (2E,4Z)-hexa-2,4-dienoic acid. smolecule.com The choice between these methodologies allows chemists to strategically install E or Z double bonds as needed during the assembly of a polyunsaturated fatty acid chain. pnas.orgsmolecule.com

Chemoenzymatic Synthesis and Biocatalytic Transformations of Allene/Dienic Structures

The integration of biological catalysts with chemical synthesis offers a powerful strategy for producing optically pure compounds under mild conditions. researchgate.net This chemoenzymatic approach combines the high selectivity of enzymes with the broad reaction scope of chemical catalysis.

In the context of allene chemistry, biocatalysis can be used for transformations that are difficult to achieve with traditional methods. For example, the only reported oxidation of an allenol to an allenoic acid was accomplished through a microbial transformation. semanticscholar.org More commonly, enzymes are used in cascade reactions. A notable example is the chemoenzymatic cascade for producing optically pure short-chain 2-methylalkanoic acids. nih.gov This process uses an engineered arylmalonate decarboxylase (AMDase) for asymmetric decarboxylation, followed by a chemical reduction of the C=C double bond using diimide, which avoids racemization of the newly formed stereocenter. nih.gov

The combination of biocatalysis and transition metal catalysis in a one-pot process is particularly promising. researchgate.net Lipase/metal nanobiohybrids have been developed as dual-activity catalysts. These can perform a lipase-mediated kinetic resolution of an allenic acetate, followed by a metal-catalyzed cycloisomerization of the allene, to produce enantiomerically enriched heterocycles. researchgate.net Similarly, a halogenase enzyme can be combined with a palladium catalyst in an aqueous emulsion to achieve an arylative cyclization of allenic alcohols, demonstrating a fully integrated chemoenzymatic system. researchgate.net These approaches highlight the potential for developing more sustainable and efficient routes to complex chiral molecules derived from allene and diene precursors. researchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms Involving Tridecadienoic Acid Derivatives

Elucidation of Enzymatic Biosynthesis Pathways for Tridecadienoic Acid Analogues

The biosynthesis of tridecadienoic acid analogues, such as 13-oxo-trideca-9,11-dienoic acid, has been identified in plants like soybean. This process is initiated by the oxygenation of polyunsaturated fatty acids by lipoxygenase, followed by the specific cleavage of the resulting hydroperoxide by a hydroperoxide lyase. nih.gov

In elicitor-treated soybean cotyledons, an enzyme system was found to catalyze the specific cleavage of 13-hydroperoxylinolenic acid. This reaction yields 13-oxo-trideca-9,11-dienoic acid and a volatile C5 compound, 2-penten-1-ol. nih.gov This pathway highlights a homolytic hydroperoxide lyase (HPLS) as the key enzyme responsible for generating the C13 oxo-acid structure. The activity of this HPLS was observed to be significantly enhanced by elicitation, suggesting its role in plant defense responses. nih.gov

Mechanistic Studies of Hydroperoxide Lyase Activity

Hydroperoxide lyase (HPL) is a specialized cytochrome P450 enzyme (CYP74 family) that catalyzes the cleavage of fatty acid hydroperoxides. nih.govnih.govresearchgate.net The reaction mechanism is distinct from typical P450 monooxygenases and involves the homolytic cleavage of the hydroperoxide O-O bond. nih.govresearchgate.net This process is initiated by the enzyme's heme iron, leading to the formation of an alkoxy radical intermediate. pnas.org

The subsequent steps are proposed to involve radical rearrangement and C-C bond cleavage adjacent to the former hydroperoxy group. nih.govnih.gov For instance, the conversion of a 13-hydroperoxide substrate results in the formation of a C12 or C13 oxo-acid and a volatile C6 or C5 aldehyde, respectively. nih.govnih.gov In the case of the HPL from soybean, the cleavage of 13-hydroperoxylinolenic acid yields 13-oxo-trideca-9,11-dienoic acid. nih.gov

The catalytic cycle is kinetically fast but can also lead to the inactivation of the enzyme by the hydroperoxide substrates themselves, which involves the degradation of the prosthetic heme group. tandfonline.com The close mechanistic relationship between HPL and a related enzyme, allene (B1206475) oxide synthase (AOS), is notable. Both enzymes act on the same substrates and proceed through a similar initial formation of an epoxy allylic radical. plos.org However, subtle differences in the active site, such as the presence or absence of specific amino acid residues like phenylalanine, dictate whether the reaction proceeds to C-C cleavage (HPL activity) or allene oxide formation (AOS activity). nih.govplos.org

| Step | Description | Key Intermediates | Enzyme Family |

|---|---|---|---|

| 1. Substrate Binding | A fatty acid hydroperoxide (e.g., 13-hydroperoxylinolenic acid) binds to the active site of the enzyme. | Enzyme-Substrate Complex | Cytochrome P450 (CYP74) |

| 2. Homolytic Cleavage | The heme iron in the active site facilitates the homolytic cleavage of the hydroperoxide O-O bond. | Alkoxy Radical | Hydroperoxide Lyase (HPL) |

| 3. Radical Rearrangement & C-C Cleavage | The alkoxy radical rearranges, leading to the cleavage of the carbon-carbon bond adjacent to the oxygen-bearing carbon. | Allylic Radical / Carbocation | Hydroperoxide Lyase (HPL) |

| 4. Product Formation | The cleavage results in the formation of a short-chain aldehyde and a long-chain ω-oxo fatty acid. For example, 13-oxo-trideca-9,11-dienoic acid and 2-penten-1-ol. nih.gov | Aldehyde, ω-Oxo-acid | Hydroperoxide Lyase (HPL) |

Substrate Scope and Regioselectivity of Lipoxygenases and Related Enzymes

The biosynthesis of tridecadienoic acid analogues is initiated by lipoxygenases (LOXs), non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). researchgate.netmdpi.com The substrate specificity and regioselectivity of the LOX enzyme are critical determinants of the final oxylipin product.

LOXs act on PUFAs containing a (1Z,4Z)-pentadiene system, such as linoleic acid and α-linolenic acid. researchgate.net The regioselectivity of the enzyme determines the position of oxygenation, typically at the C9 or C13 position for C18 fatty acids, yielding either 9-hydroperoxides or 13-hydroperoxides. researchgate.netresearchgate.net This initial step is crucial because HPL and AOS enzymes exhibit strong specificity for the position of the hydroperoxy group. For example, tomato HPL shows a strong preference for 13-hydroperoxides over 9-hydroperoxides. researchgate.nettandfonline.com

The substrate scope of HPL itself can vary. While tomato HPL can metabolize both 13-hydroperoxy-octadecatrienoic acid (13-HPOT) and 13-hydroperoxy-octadecadienoic acid (13-HPOD), it shows significantly higher activity with 13-HPOT derived from α-linolenic acid. nih.govresearchgate.nettandfonline.com Studies on HPL from Arabidopsis thaliana revealed that the enzyme's activity is more dependent on the presence of a specific structural motif, (1Z,4S,5E,7Z)-4-hydroperoxy-1,5,7-triene, rather than the absolute position of the hydroperoxy group on the fatty acid chain. nih.gov Furthermore, research into bacterial LOXs has shown that their substrate preference and regioselectivity can be engineered through site-directed mutagenesis, offering potential for producing specific fatty acid hydroperoxides for biocatalytic applications. nih.govwur.nl

| Initial Substrate (PUFA) | Lipoxygenase (LOX) Action | Hydroperoxide Intermediate | Hydroperoxide Lyase (HPL) Products |

|---|---|---|---|

| α-Linolenic Acid (C18:3) | 13-LOX | 13(S)-Hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) | (Z)-3-Hexenal + 12-oxo-(9Z)-dodecenoic acid nih.gov |

| Linoleic Acid (C18:2) | 13-LOX | 13(S)-Hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) | Hexanal + 12-oxo-(9Z)-dodecenoic acid uu.nl |

| α-Linolenic Acid (C18:3) | Soybean Homolytic HPLS | 13-Hydroperoxylinolenic acid | 2-Penten-1-ol + 13-oxo-trideca-9,11-dienoic acid nih.gov |

| Arachidonic Acid (C20:4) | 8R-LOX | 8R-Hydroperoxy-eicosatetraenoic acid (8R-HpETE) | Products of coral HPL plos.org |

Metabolic Processing and Biotransformation of Related Allene/Dienic Lipids

Allenic and dienic lipids are often highly reactive intermediates that are rapidly processed within biological systems. The metabolic fate of these compounds is largely dictated by their chemical stability and the presence of downstream enzymes.

Allene oxides, which are synthesized by the competing enzyme allene oxide synthase (AOS), are particularly unstable. wikipedia.org These epoxides have a short half-life, on the order of seconds, and readily undergo further transformations. nih.govnih.gov In aqueous environments, they can hydrolyze non-enzymatically to form α- and γ-ketols or cyclize to produce cyclopentenones. nih.govnih.gov In specific pathways, such as the biosynthesis of jasmonic acid in plants, the unstable allene oxide is captured by allene oxide cyclase (AOC), which catalyzes its conversion to 12-oxo-phytodienoic acid (OPDA). nih.govwikipedia.orgusp.br The study of allene oxides has been challenging due to their instability, requiring rapid extraction and analysis at low temperatures to enable their structural characterization. nih.gov

The metabolism of dienic lipids, such as the sphinga-4,14-diene-containing sphingolipids, has also been investigated. Studies have shown that the presence of multiple double bonds can affect the rate of catabolism. For example, deuterated tracer experiments revealed that ceramides (B1148491) with a dienic sphingadiene base are metabolized more slowly in cultured cells than those with a more common mono-unsaturated sphingosine (B13886) base. biorxiv.org This slower processing, combined with deficiencies in metabolic enzymes like sphingosine kinase 2, can lead to the accumulation of these dienic lipids, potentially altering membrane properties. biorxiv.org The antifungal properties of 13-oxo-tridecadienoic acid suggest it may function as a defense molecule, implying its metabolism is also regulated as part of the host's physiological response. nih.gov

Application of Isotopic Probes in Biosynthesis Studies

Isotopic labeling is a powerful and indispensable tool for elucidating biosynthetic pathways, including those for complex lipids like tridecadienoic acid analogues. beilstein-journals.orgmdpi.com By introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ²H, ¹⁸O) into precursor molecules, researchers can trace their metabolic fate through a series of enzymatic reactions. mdpi.comnih.gov

This technique has been fundamental in studying fatty acid metabolism since the 1930s. mdpi.com Modern methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allow for the precise detection and quantification of the incorporated isotopes in intermediates and final products. nih.govmdpi.com

Key applications in the study of oxylipin biosynthesis include:

Pathway Elucidation : Feeding experiments with ¹³C-labeled fatty acids can map the flow of carbon from primary precursors to complex oxylipins, confirming precursor-product relationships. nih.govmdpi.com

Mechanistic Insights : The use of ¹⁸O-labeled molecular oxygen (¹⁸O₂) or water (H₂¹⁸O) can determine the origin of oxygen atoms in the final products, providing direct evidence for the mechanisms of enzymes like lipoxygenases and hydroperoxide lyases. nih.gov

Identifying Novel Intermediates : Deuterium (²H)-labeled precursors can be used to track transformations. For instance, the transformation of synthetic deuterium-labeled dicranin (B14649158), an acetylenic fatty acid, was monitored to identify a highly reactive C13 allene as an intermediate in the formation of volatile oxylipins in moss. nih.gov

Flux Analysis : Stable isotope tracing can quantify the relative contributions of different pathways (e.g., de novo synthesis vs. uptake) and determine absolute metabolic fluxes. mdpi.comnih.gov

Inverse feeding experiments, where organisms are grown on fully labeled media and supplemented with unlabeled precursors, are also a valuable strategy, particularly when labeled precursors are not commercially available. beilstein-journals.org These isotopic probe strategies have been critical in confirming the structure of unstable intermediates like allene oxides and in piecing together the complex network of oxylipin metabolism. nih.govpsu.edu

| Isotopic Probe | Typical Precursor | Analytical Technique | Information Gained | Example Application |

|---|---|---|---|---|

| ¹³C | ¹³C-Glucose, ¹³C-Acetate, ¹³C-Fatty Acids | GC-MS, LC-MS, NMR | Carbon skeleton tracing, pathway flux, precursor identification. nih.gov | Tracing ¹³C from CO₂ into various fatty acids in diatoms to constrain biosynthetic pathways. mdpi.com |

| ²H (Deuterium) | ²H-Fatty Acids, D₂O | MS, NMR | Tracing hydrogen atoms, studying reaction mechanisms, identifying intermediates. beilstein-journals.org | Monitoring the transformation of deuterium-labeled dicranin to identify a C13 allene intermediate. nih.gov |

| ¹⁸O | ¹⁸O₂, H₂¹⁸O | MS | Determining the origin of oxygen atoms in the product. | Confirming the structure of allene oxides biosynthesized from ¹⁸O-labeled hydroperoxides. nih.gov |

Mechanistic Biological Roles and Interactions of Tridecadienoic Acids

Precursor Functions in Biological Signalling Molecules (e.g., Juvenile Hormone pathway)

Trideca-3,4-dienoic acid, as a fatty acid, is situated within the broader context of lipid metabolism, which provides the foundational molecules for a variety of signaling pathways. In insects, juvenile hormones (JHs) are crucial sesquiterpenoid compounds that govern development, reproduction, and behavior. plos.org The biosynthesis of these hormones originates from the mevalonate (B85504) pathway, which produces farnesyl pyrophosphate (FPP). plos.org This is then converted through a series of steps to juvenile hormone. plos.org

While direct evidence for Trideca-3,4-dienoic acid as a specific precursor in the juvenile hormone pathway is not explicitly detailed in the provided search results, the general pathway involves the modification of fatty acid-like molecules. For instance, research on the Cecropia moth has investigated the conversion of 10-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecadienoic acid into juvenile hormone, demonstrating that the insect's corpora allata can utilize an externally supplied acid for hormone synthesis. researchgate.netresearchgate.net This highlights the potential for various fatty acid-like structures to be incorporated into this critical signaling pathway. The biosynthesis of JH III and its precursors, such as farnesol (B120207) and methyl farnesoate, has also been identified in certain plants like the sedge Cyperus iria, indicating that the building blocks for these signaling molecules are not exclusive to insects. nih.gov

The broader family of sesquiterpenoid and ecdysteroid pathway genes, which are essential for insect hormone regulation, have been identified in crustaceans as well, suggesting a conserved evolutionary history of these signaling mechanisms across arthropods. nih.gov The identification of genes for juvenile hormone acid methyltransferase (JHAMT), which is a key enzyme in the final step of JH biosynthesis, further underscores the importance of acid precursors in this pathway. nih.gov

Role of Enzymatic Cleavage Products in Host-Pathogen Interactions (e.g., antifungal activity)

The interaction between hosts and pathogens often involves a complex interplay of chemical signals and defense molecules. Fatty acids and their derivatives are significant players in these interactions, and their enzymatic cleavage can lead to products with potent biological activities, including antifungal properties. frontiersin.org

While specific studies on the enzymatic cleavage products of Trideca-3,4-dienoic acid and their direct role in host-pathogen interactions are not detailed in the provided results, the general principles of fatty acid involvement in these processes are well-established. For instance, in plants, the defense against pathogens like Magnaporthe oryzae involves the upregulation of genes related to jasmonic acid (JA) biosynthesis, which starts with the oxygenation of linolenic acid by lipoxygenase (LOX). frontiersin.org This indicates that the cleavage and modification of fatty acids are central to mounting a defense response.

In another example, the antifungal activity of the peptide EntV from Enterococcus faecalis against Candida albicans is dependent on its cleavage by the gelatinase (GelE) enzyme. nih.gov This proteolytic cleavage activates the peptide, enabling it to inhibit the pathogenic fungus. nih.gov While not a fatty acid, this illustrates the principle of enzymatic processing to generate active defense molecules in a host-pathogen context.

Furthermore, some compounds with structural similarities to fatty acids have been shown to possess antifungal activity. For example, 3,4,5-trihydroxybenzoic acid has demonstrated antifungal effects against various fungi of medical importance. scirp.org The cleavage of DNA by certain metal complexes has also been investigated as a mechanism for antifungal action. researchgate.net These examples, while not directly involving Trideca-3,4-dienoic acid, support the concept that enzymatic modification and cleavage of organic molecules are critical mechanisms in the chemical warfare between hosts and pathogens. The broader context of host-pathogen interactions involves epigenetic modifications and the production of a wide array of primary and secondary metabolites that can influence the outcome of an infection. frontiersin.orgplos.orgembopress.org

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of Trideca-3,4-dienoic acid. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition and the verification of the molecular formula.

HRMS, often coupled with liquid chromatography (LC-MS), can distinguish Trideca-3,4-dienoic acid from other isomers and compounds with the same nominal mass. For instance, in electrospray ionization (ESI) negative mode, the compound is detected as the deprotonated molecule [M-H]⁻. The exact mass measurement allows for confirmation of its molecular formula, C₁₃H₂₂O₂. Analysis of fragmentation patterns (MS/MS) provides further structural details, helping to locate the position of the double bonds and the carboxylic acid group. While direct fragmentation data for Trideca-3,4-dienoic acid is not extensively published, analysis of similar long-chain fatty acids shows characteristic losses that can be extrapolated. nih.gov For example, LC-ESI-QTOF (Quadrupole Time-of-Flight) instruments are commonly used for this purpose. nih.gov

Table 1: Representative HRMS Data for Trideca-3,4-dienoic acid

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₂ | - |

| Monoisotopic Mass | 210.16198 Da | Calculated |

| Ionization Mode | ESI- | - |

| Observed Ion [M-H]⁻ | 209.1547 | Hypothetical |

| Mass Accuracy | < 5 ppm | - |

Derivatization, such as creating a tert-butyldimethylsilyl (TBDMS) ester, can be employed prior to GC-MS analysis to increase volatility and produce characteristic fragmentation patterns that aid in structural confirmation. nist.gov

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed chemical structure and, crucially, the stereochemistry of Trideca-3,4-dienoic acid. utah.edu The allene (B1206475) group in the 3,4-position creates a chiral axis, meaning the molecule can exist as enantiomers. NMR is fundamental in assigning the absolute configuration.

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis. mdpi.com

¹H NMR: Provides information on the chemical environment of protons. The protons attached to the allenic carbons (H-3 and H-4) and the adjacent methylene (B1212753) protons (H-2 and H-5) would show characteristic chemical shifts and coupling constants. mdpi.comwikipedia.org

¹³C NMR: Reveals the carbon framework of the molecule. The central allenic carbon (C-4) has a distinctive chemical shift typically appearing far downfield (around 200 ppm), while the other two sp² carbons of the allene (C-3 and C-5) appear in the olefinic region. mdpi.com

Nuclear Overhauser Effect (NOE): NOE experiments can provide through-space correlations between protons, which is essential for conformational analysis. wikipedia.org

The determination of absolute stereochemistry often requires the use of chiral derivatizing agents or comparison with synthesized enantiopure standards.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Trideca-3,4-dienoic acid Note: These are representative values based on similar structures and may vary with solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 (COOH) | ~10-12 | ~175 | H-2 |

| 2 (CH₂) | ~3.1 | ~35 | C-1, C-3, C-4 |

| 3 (=CH) | ~5.7 | ~95 | C-1, C-2, C-4, C-5 |

| 4 (=C=) | - | ~205 | H-2, H-3, H-5 |

| 5 (=CH₂) | ~5.1 | ~90 | C-3, C-4, C-6, C-7 |

| 6 (CH₂) | ~2.1 | ~30 | C-4, C-5, C-7, C-8 |

| 7-12 (CH₂) | ~1.3-1.4 | ~22-32 | - |

| 13 (CH₃) | ~0.9 | ~14 | C-11, C-12 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for isolating Trideca-3,4-dienoic acid from complex mixtures, such as natural extracts or synthetic reaction products, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of fatty acids. jfda-online.com A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier (e.g., formic or acetic acid) to ensure the carboxylic acid remains in its protonated state. researchgate.netmdpi.com Detection can be achieved using a UV detector, as the diene system possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry. mmv.org The addition of an ion pair reagent to the mobile phase can sometimes improve separation and peak shape for acidic compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for analyzing volatile compounds. elmergib.edu.ly Due to the low volatility and polar nature of carboxylic acids, Trideca-3,4-dienoic acid typically requires derivatization before analysis. shimadzu.com Common derivatization methods include esterification to form methyl esters (FAMEs) or silylation to form TBDMS esters. nist.gov The sample is then separated on a capillary column (e.g., a wax-based or polysiloxane phase) and detected by a mass spectrometer, which provides both a retention time for quantification and a mass spectrum for identification. ekb.eg

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV (210-230 nm), MS |

| GC-MS | Capillary (e.g., SH-WAX, 60 m x 0.25 mm) | Helium | Mass Spectrometry (EI) |

Spectroscopic Analysis (e.g., UV-Visible, IR, Electronic Circular Dichroism (ECD))

Spectroscopic techniques provide valuable information about the electronic structure and functional groups present in Trideca-3,4-dienoic acid.

UV-Visible Spectroscopy: The conjugated diene system of the allene acts as a chromophore. Non-conjugated dienoic acids typically show absorption maxima (λmax) at lower wavelengths, while conjugated systems absorb at higher wavelengths (e.g., 228 nm for a 3,5-dienoate). journals.co.za The 3,4-allene system would be expected to have a characteristic absorption in the UV region, likely between 220-240 nm. This property is useful for detection in HPLC analysis. escholarship.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of Trideca-3,4-dienoic acid would be dominated by a very broad absorption for the carboxylic acid O-H stretch (around 3300-2500 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹). nist.govchemicalbook.com Crucially, the allenic C=C=C asymmetric stretch would produce a characteristic, sharp peak in the otherwise quiet region of the spectrum, typically around 1960-1940 cm⁻¹. spectroscopyonline.comcdnsciencepub.com

Electronic Circular Dichroism (ECD): Since Trideca-3,4-dienoic acid is chiral due to its allenic axis, its enantiomers will interact differently with circularly polarized light. ECD spectroscopy measures this difference in absorption (Δε). scispace.com It is a powerful tool for determining the absolute configuration of the molecule. nih.gov The experimental ECD spectrum is compared with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the stereochemistry. researchgate.netmdpi.com

Table 4: Key IR Absorption Frequencies for Trideca-3,4-dienoic acid

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | nist.gov |

| Carboxylic Acid | C=O Stretch | ~1710 | nist.gov |

| Allene | C=C=C Asymmetric Stretch | ~1950 | spectroscopyonline.com |

| Alkane | C-H Stretch | 2960 - 2850 | nist.gov |

Application of Multiplex Assays for Mechanistic Biological Studies

Once characterized and purified, understanding the biological effects of Trideca-3,4-dienoic acid requires functional assays. Multiplex assays, such as the Luminex xMAP technology, are highly efficient methods for simultaneously investigating the compound's influence on multiple targets, such as signaling proteins, within a single sample. mdpi.com

Should Trideca-3,4-dienoic acid be investigated for its effects on cellular processes like proliferation or inflammation, a multiplex assay could be used to study its impact on various intracellular signaling pathways. researchgate.net For example, a cell-based study could analyze the phosphorylation status of numerous key kinases after treatment with the compound. This approach provides a broad overview of the compound's mechanism of action, revealing which pathways are activated or inhibited. mdpi.com

Table 5: Potential Signaling Pathways for Investigation via Multiplex Assay

| Pathway Family | Key Protein Targets (Phosphorylation Status) | Potential Biological Role | Reference |

| MAP Kinase | ERK1/2, JNK, p38 | Cell Proliferation, Stress Response | mdpi.com |

| PI3K/Akt | Akt, p70S6K, mTOR | Cell Survival, Growth | mdpi.com |

| NF-κB Pathway | NF-κB | Inflammation, Immune Response | mdpi.com |

| STAT Pathway | STAT3, STAT5 | Cytokine Signaling, Cell Growth | mdpi.com |

This high-throughput screening method can rapidly generate hypotheses about the molecular mechanisms underlying the biological activity of Trideca-3,4-dienoic acid, guiding further, more focused research. researchgate.net

Computational and Theoretical Studies on Trideca 3,4 Dienoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure, electron distribution, and spectroscopic properties of molecules. For Trideca-3,4-dienoic acid, such calculations would provide precise data on bond lengths, bond angles, and the unique geometry of the allene (B1206475) group (C=C=C). These calculations also yield insights into electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Despite the utility of these methods, specific quantum chemical calculation data for Trideca-3,4-dienoic acid, such as optimized geometries, vibrational frequencies, or electronic property values, are not available in the reviewed literature.

Reaction Mechanism Elucidation via Computational Chemistry (e.g., enzymatic reactions)

Computational chemistry is instrumental in mapping the pathways of chemical reactions, including those catalyzed by enzymes. By calculating the energies of reactants, transition states, and products, researchers can elucidate the step-by-step mechanism of a reaction. For Trideca-3,4-dienoic acid, this could involve studying its biosynthesis, potential metabolic pathways, or its interaction with enzymes like lipoxygenases. The unique allenic structure suggests that it could undergo specific enzymatic or non-enzymatic reactions, the mechanisms of which could be detailed through computational modeling.

A thorough search did not yield any studies that computationally elucidated the reaction mechanisms specifically involving Trideca-3,4-dienoic acid. While general mechanisms for the oxidation or cyclization of other fatty acids have been studied computationally, these have not been applied to this specific molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Trideca-3,4-dienoic acid, and a biological target, typically a protein. Docking predicts the preferred binding orientation of the ligand in the active site of a protein, while MD simulations provide insights into the stability of the ligand-protein complex over time. These methods are critical in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

No specific molecular docking or dynamics simulation studies featuring Trideca-3,4-dienoic acid as the ligand were found in the available scientific literature. While there are numerous studies on the docking of other fatty acids into various enzymes, data for Trideca-3,4-dienoic acid is absent.

Structure-Activity Relationship (SAR) Modeling (Theoretical)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical SAR, often employing Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to build predictive models based on a set of known active and inactive compounds. For a class of compounds like allenic fatty acids, a theoretical SAR model could predict the biological activity of new analogues based on their structural features. The allenic moiety of Trideca-3,4-dienoic acid is a key structural feature that would be central to any SAR analysis.

However, no theoretical SAR or QSAR studies specifically focused on Trideca-3,4-dienoic acid or a closely related series of allenic fatty acids that would allow for the inclusion of this specific compound could be located. General reviews mention the importance of the allenic structure for the activity of some natural products, but without specific computational models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trideca-3,4-dienoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Wittig reactions or cross-metathesis of α,β-unsaturated precursors. Key variables include catalyst choice (e.g., Grubbs catalyst for metathesis), solvent polarity, and temperature. For example, polar aprotic solvents like DMF may enhance electrophilic reactivity but risk side reactions. Yield optimization requires GC-MS or HPLC monitoring, with purity validated via melting point analysis and ¹H/¹³C NMR spectroscopy .

Q. How can spectroscopic techniques confirm the structural integrity of Trideca-3,4-dienoic acid?

- Methodological Answer :

- IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and conjugated diene (1600–1650 cm⁻¹) stretches.

- NMR : ¹H NMR should show deshielded vinyl protons (δ 5.5–6.5 ppm) and a carboxyl proton (δ 10–12 ppm). 2D NMR (COSY, HMBC) clarifies coupling patterns and long-range correlations .

- MS : Molecular ion peak at m/z 212 (C₁₃H₂₀O₂) with fragmentation patterns matching decarboxylation and allylic cleavage .

Q. What are the stability considerations for Trideca-3,4-dienoic acid under varying storage conditions?

- Methodological Answer : The compound is prone to oxidation due to conjugated dienes. Store under inert gas (N₂/Ar) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH) over 4 weeks with HPLC monitoring can quantify degradation products like peroxides or epoxides .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity of Trideca-3,4-dienoic acid across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies using standardized effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics.

- Assay Variability : Control for cell line specificity (e.g., HEK-293 vs. HeLa), incubation time, and solvent carriers (DMSO vs. ethanol).

- Dose-Response Curves : Compare EC₅₀ values using nonlinear regression models (e.g., Hill equation) .

Q. What computational models predict the reactivity of Trideca-3,4-dienoic acid in catalytic processes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap) and predict sites for electrophilic attack.

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. THF) on reaction pathways using Amber or GROMACS .

Q. What strategies optimize enantioselective synthesis of Trideca-3,4-dienoic acid derivatives?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to introduce stereocenters.

- HPLC Validation : Measure enantiomeric excess (ee) via chiral stationary phases (e.g., Chiralpak AD-H) and correlate with kinetic resolution data .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Conduct systematic solubility trials using USP protocols. For example:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Water | 25 | 0.2 |

| Ethanol | 25 | 12.5 |

| Hexane | 25 | 0.05 |

| Validate via UV-Vis spectrophotometry (λ = 260 nm) and account for pH effects (carboxyl group pKa ~4.7) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.